1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-
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Overview
Description
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- is a complex organic compound with the molecular formula C16H26N2O5. It is known for its unique spirocyclic structure, which includes a diazaspirodecane core. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- typically involves multiple steps. One common synthetic route includes the reaction of a diazaspirodecane derivative with acetic acid and a tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields .
Scientific Research Applications
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- can be compared with other similar compounds, such as:
1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-oxo-, 1,1-diMethylethyl ester: This compound has a similar spirocyclic structure but differs in its functional groups and chemical properties.
tert-Butyl 2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate: Another related compound with variations in its ester groups and reactivity.
The uniqueness of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)- lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H24N2O5 |
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Molecular Weight |
312.36 g/mol |
IUPAC Name |
2-[(5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)22-13(21)17-9-5-7-15(17)6-4-8-16(12(15)20)10-11(18)19/h4-10H2,1-3H3,(H,18,19)/t15-/m0/s1 |
InChI Key |
WVAWPWUXGFUHJU-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]12CCCN(C2=O)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCN(C2=O)CC(=O)O |
Origin of Product |
United States |
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